molecular formula C20H24N2O6S B2606607 (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1799265-09-0

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2606607
M. Wt: 420.48
InChI Key: UMFBAHULTRNGEJ-SNAWJCMRSA-N
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Description

“(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione” appears to be a complex organic compound. It contains a thiazolidine-dione group, a piperidinyl group, and a trimethoxyphenyl group, all of which are common in many pharmaceuticals and biologically active compounds.



Synthesis Analysis

Without specific literature or patents, it’s difficult to provide a detailed synthesis route. However, the compound could potentially be synthesized through a series of reactions involving the corresponding piperidine derivative and a suitably protected 3,4,5-trimethoxyphenylacrylic acid, followed by cyclization to form the thiazolidine-dione ring.



Molecular Structure Analysis

The compound contains several functional groups that could be involved in interactions with biological targets, including the thiazolidine-dione ring, the piperidine ring, and the trimethoxyphenyl group. The (E) configuration indicates the geometry around the acryloyl double bond.



Chemical Reactions Analysis

Again, without specific literature, it’s hard to predict the compound’s reactivity. However, the acryloyl group could potentially undergo addition reactions, and the thiazolidine-dione ring might be susceptible to hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any chiral centers. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents and their arrangement.


Scientific Research Applications

Synthesis and Structural Analysis

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is structurally related to thiazolidine-2,4-diones, a class of compounds known for various biological activities. Kandeel (2006) explored the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, providing insights into the structural framework and potential applications of such compounds (Kandeel, 2006).

Antimicrobial Applications

The antimicrobial applications of thiazolidine-2,4-dione derivatives have been extensively studied. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with notable antimicrobial activity, particularly against gram-positive bacteria, offering a perspective on the potential use of these compounds in battling bacterial infections (Prakash et al., 2011).

Corrosion Inhibition

Thiazolidinedione derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied the efficiency of thiazolidinedione derivatives in protecting mild steel against corrosion, suggesting industrial applications in material protection and preservation (Yadav et al., 2015).

Anticancer Activity

The potential anticancer properties of thiazolidine-2,4-dione derivatives have been a subject of research. Ashok and Vanaja (2016) synthesized new thiazolidine-2,4-dione derivatives and evaluated their anticancer activity against various human cancer cell lines, indicating the role these compounds could play in cancer therapy (Ashok & Vanaja, 2016).

Antibacterial and Antifungal Properties

Derivatives of thiazolidine-2,4-dione also show promise in combating fungal infections. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives with significant antibacterial and antifungal activities, showcasing the versatility of these compounds in pharmaceutical applications (Jat et al., 2006).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against relevant biological targets.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a qualified chemist or pharmacologist when working with unknown compounds.


properties

IUPAC Name

3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-10-13(11-16(27-2)19(15)28-3)4-5-17(23)21-8-6-14(7-9-21)22-18(24)12-29-20(22)25/h4-5,10-11,14H,6-9,12H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFBAHULTRNGEJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

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